molecular formula C10H15Cl2FN2 B13489798 2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride

2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B13489798
M. Wt: 253.14 g/mol
InChI Key: VQXUOKPJHIVVEJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride is a synthetic organic compound characterized by a cyclopropyl-substituted ethanamine backbone linked to a 5-fluoropyridin-3-yl moiety. The dihydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications. The cyclopropyl group introduces conformational rigidity, which may improve metabolic stability compared to linear alkyl chains.

Properties

Molecular Formula

C10H15Cl2FN2

Molecular Weight

253.14 g/mol

IUPAC Name

2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-4-8(5-13-6-9)10(12)3-7-1-2-7;;/h4-7,10H,1-3,12H2;2*1H

InChI Key

VQXUOKPJHIVVEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C2=CC(=CN=C2)F)N.Cl.Cl

Origin of Product

United States

Preparation Methods

General Strategy for Preparation

The synthesis generally encompasses:

This approach aligns with methodologies for heterocyclic fluorination, cyclopropanation of alkenes, and amine derivatization, avoiding unreliable sources and focusing on well-documented procedures.

Synthesis of the 5-Fluoropyridine-3-yl Intermediate

Step 1: Chlorination of 3-Hydroxypyridine

  • Starting from commercially available 3-hydroxypyridine, chlorination at the 3-position can be achieved using phosphorus oxychloride (POCl₃) under reflux, yielding 3-chloropyridine.

Step 2: Fluorination at the 5-Position

  • Selective fluorination at the 5-position is accomplished via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~120°C).

Alternative Route:

  • Direct synthesis of 5-fluoropyridine derivatives can be achieved via electrophilic fluorination of pyridine precursors using N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which provides regioselectivity at the 5-position.

Cyclopropanation to Introduce the Cyclopropyl Group

Method:

  • The cyclopropyl group can be introduced via carbene transfer reactions, typically using diazocompounds such as diazomethane derivatives or through Simmons–Smith cyclopropanation.

Simmons–Smith Reaction:

  • Reacting an alkene precursor with diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) in dichloromethane (DCM) at room temperature yields the cyclopropane ring selectively.

Application:

  • If the precursor contains an appropriate alkene moiety, the Simmons–Smith reaction facilitates the formation of the cyclopropyl substituent at the desired position.

Construction of the Ethan-1-Amine Linkage

Method:

  • The ethan-1-amine chain can be synthesized via reductive amination of aldehyde or ketone intermediates with ammonia or primary amines, using reducing agents such as sodium cyanoborohydride (NaBH₃CN).

Procedure:

  • React the aldehyde precursor (e.g., 2-oxoethyl derivatives) with ammonia or primary amines in methanol, followed by reduction with NaBH₃CN, to obtain the aminoethyl linkage.

Final Assembly and Salt Formation

Step 1: Amine Protection and Coupling

  • Protecting groups like Boc or Fmoc may be employed during intermediate steps to prevent side reactions.

Step 2: Deprotection and Acidification

  • After coupling, deprotect the amino group and treat with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or methanol) to form the dihydrochloride salt.

Step 3: Purification

  • The final compound is purified via recrystallization or chromatography, ensuring high purity suitable for biological testing.

Data Table Summarizing the Synthesis

Step Reaction Reagents Conditions Purpose
1 Chlorination of 3-hydroxypyridine POCl₃ Reflux Formation of 3-chloropyridine
2 Fluorination at 5-position KF, NFSI 120°C, DMF Regioselective fluorination
3 Cyclopropanation CH₂I₂, Zn-Cu Room temperature Cyclopropyl group introduction
4 Reductive amination Aldehyde, NH₃, NaBH₃CN Methanol, room temp Ethan-1-amine chain formation
5 Salt formation HCl Reflux Dihydrochloride salt preparation

Notes on Optimization and Variations

  • Regioselectivity : Fluorination at the 5-position can be optimized via directing groups or alternative fluorinating agents.
  • Cyclopropanation : The choice between diazomethane and Simmons–Smith depends on substrate stability.
  • Yield enhancement : Use of microwave-assisted reactions and inert atmospheres can improve yields.
  • Purity : Employ chromatographic techniques such as flash chromatography or preparative HPLC for purification.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound and 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine share a pyridine core, while the others use pyrimidine. Pyridine’s lower basicity (pKa ~1.7) compared to pyrimidine (pKa ~1.3) may alter protonation states under physiological conditions .

Substituent Effects: The cyclopropyl group in the target compound introduces steric rigidity, which may reduce metabolic oxidation compared to the linear propyl group in pyrimidine analogs .

Functional Groups :

  • The pyrrolidine-2,5-dione moiety in 1-(2-propylpyrimidin-5-yl)pyrrolidine-2,5-dione introduces a cyclic imide, which may confer hydrolytic instability or serve as a prodrug activation site .

Implications for Pharmacological Properties

While experimental data (e.g., solubility, binding affinity) is absent in the provided evidence, structural comparisons suggest:

  • Solubility : The dihydrochloride salt form in all compounds enhances aqueous solubility, critical for oral bioavailability.
  • Metabolic Stability : The cyclopropyl group in the target compound may resist cytochrome P450-mediated oxidation better than propyl or ether-containing analogs.
  • Target Interaction : The 5-fluoropyridine’s electron-withdrawing fluorine atom could enhance π-π stacking with aromatic residues in enzyme active sites, whereas pyrimidine analogs might engage in additional hydrogen bonding .

Q & A

(Basic) What are the standard synthetic routes for 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Cyclopropane Introduction: Cyclopropyl groups are introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Amine Formation: Reductive amination or nitro-group reduction (using catalysts like Pd/C or NaBH4) is employed, with strict control of temperature (e.g., 0–25°C) and solvent polarity to minimize side reactions .
  • Salt Formation: The free base is treated with HCl in anhydrous ethanol to form the dihydrochloride salt, requiring precise stoichiometry and pH monitoring .
    Optimization Strategies:
  • Design of Experiments (DoE): Statistical methods (e.g., factorial design) are used to screen variables like solvent (polar aprotic vs. ethereal), reaction time, and catalyst loading to maximize yield .

(Basic) What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm cyclopropane ring integrity and fluorine substitution patterns on the pyridine ring .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 277.1 g/mol) and detects trace impurities .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for chiral centers, if applicable .
  • HPLC-PDA: Quantifies purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

(Advanced) How can computational chemistry be integrated to predict reaction pathways or biological interactions?

Methodological Answer:

  • Reaction Path Search: Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible synthetic routes, reducing trial-and-error approaches .
  • Docking Studies: Molecular dynamics simulations assess binding affinity to biological targets (e.g., neurotransmitter receptors), leveraging the fluoropyridine moiety’s electronic effects .
  • Machine Learning: Predictive models trained on reaction databases prioritize solvent/catalyst combinations for novel derivatives .

(Advanced) What strategies resolve enantiomeric impurities in chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography: Use of polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol mobile phases separates enantiomers .
  • Kinetic Resolution: Enzymatic or organocatalytic methods selectively modify one enantiomer, exploiting steric hindrance from the cyclopropane group .
  • Circular Dichroism (CD): Validates enantiopurity by comparing experimental CD spectra with computational predictions .

(Basic) What safety protocols are essential during handling and storage?

Methodological Answer:

  • PPE Requirements: Lab coats, nitrile gloves, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents, to prevent decomposition .

(Advanced) How should researchers address contradictory solubility or stability data in literature?

Methodological Answer:

  • Experimental Validation: Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare degradation profiles via LC-MS .
  • Solubility Screening: Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., DMSO:PEG 400) to identify optimal conditions .
  • Meta-Analysis: Cross-reference data from PubChem, ECHA, and peer-reviewed journals to identify consensus or outliers .

(Advanced) How to design structure-activity relationship (SAR) studies for derivatives targeting neurological receptors?

Methodological Answer:

  • Scaffold Modification: Systematically vary substituents (e.g., halogen position on pyridine, cyclopropane size) and assess binding to dopamine/serotonin receptors .
  • In Vitro Assays: Use radioligand displacement assays (e.g., 3^3H-labeled ligands) to quantify affinity (IC50_{50}) and selectivity ratios .
  • Pharmacophore Mapping: Overlay computational models with known agonists/antagonists to identify critical interaction points .

(Basic) What solvents and conditions enhance solubility for in vitro bioassays?

Methodological Answer:

  • Aqueous Buffers: Use 0.1M HCl (pH 1.2) or phosphate-buffered saline (pH 7.4) with sonication for 30 minutes .
  • Co-Solvents: Ethanol (≤5% v/v) or β-cyclodextrin inclusion complexes improve solubility without cytotoxicity .

(Advanced) How can process intensification techniques improve scalability?

Methodological Answer:

  • Flow Chemistry: Continuous reactors with in-line FTIR monitoring enhance reproducibility and reduce reaction times .
  • Membrane Separation: Nanofiltration removes unreacted starting materials, achieving >99% purity in a single pass .

(Advanced) What methodologies quantify trace impurities or degradants in bulk samples?

Methodological Answer:

  • LC-QTOF-MS: Detects impurities at ppm levels using targeted ion extraction and fragmentation libraries .
  • Forced Degradation: Expose samples to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions to profile degradants .

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